![molecular formula C7H8F5N3 B1462369 1-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2097982-69-7](/img/structure/B1462369.png)
1-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with a difluoromethyl group and a trifluoromethyl group. The compound also contains a N-methylmethanamine group .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the pyrazole ring and the various substituents. The trifluoromethyl group is known to be a strong electron-withdrawing group, which would impact the electronic structure of the compound .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the trifluoromethyl group could undergo C-F bond activation, leading to the synthesis of diverse fluorinated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring and the fluorinated groups. The trifluoromethyl group is known to significantly influence the properties of the compound, including its polarity, boiling point, and metabolic stability .Scientific Research Applications
Organic Synthesis: Construction of All-Carbon Quaternary Centers
This compound is utilized in organic synthesis, particularly in the construction of all-carbon quaternary centers. The process involves double allylic defluorinative alkylation of 1,1-bisnucleophiles with (trifluoromethyl)alkenes, which is a key step in creating complex organic molecules with high structural diversity .
Medicinal Chemistry: Synthesis of Biologically Active Molecules
The gem-difluoroalkene framework of this compound is significant due to its presence in many biologically active natural products. It’s used in the synthesis of various gem-difluoro substituted homoallylic alcohols, which are important in medicinal chemistry for drug development .
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often interact with carbon-centered radical intermediates .
Mode of Action
The compound is involved in a double allylic defluorinative alkylation reaction with (trifluoromethyl)alkenes. This reaction occurs via the exclusively regioselective SN2 reaction . Various aliphatic nitriles, esters, and indolin-2-one derivatives could serve as 1,1-bisnucleophiles .
Biochemical Pathways
The compound is involved in the trifluoromethylation of carbon-centered radical intermediates . This process plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
The trifluoromethyl group, which is a part of the compound, is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Result of Action
The compound’s action results in the construction of all-carbon quaternary centers . It delivers diverse attractive symmetric gem-difluoroalkene substituted products in high yields .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reaction it’s involved in is reported to be visible-light-promoted . This suggests that light conditions could potentially influence the compound’s action.
Future Directions
properties
IUPAC Name |
1-[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F5N3/c1-13-3-4-2-5(7(10,11)12)14-15(4)6(8)9/h2,6,13H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGGQQOMJQCRDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1C(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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